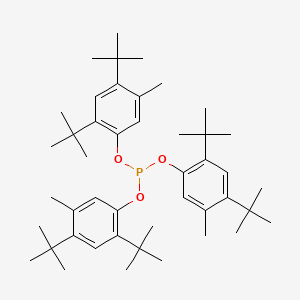

Tris(2,4-ditertbutyl-5-methylphenyl) phosphite

Description

Properties

CAS No. |

68922-23-6 |

|---|---|

Molecular Formula |

C45H69O3P |

Molecular Weight |

689.0 g/mol |

IUPAC Name |

tris(2,4-ditert-butyl-5-methylphenyl) phosphite |

InChI |

InChI=1S/C45H69O3P/c1-28-22-37(34(43(13,14)15)25-31(28)40(4,5)6)46-49(47-38-23-29(2)32(41(7,8)9)26-35(38)44(16,17)18)48-39-24-30(3)33(42(10,11)12)27-36(39)45(19,20)21/h22-27H,1-21H3 |

InChI Key |

LTXMJHWSYUANCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OP(OC2=C(C=C(C(=C2)C)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C(=C3)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reactant Specifications

- Phenol derivative : 2,4-Di-tert-butyl-5-methylphenol (purity >98%, melting point 128-131°C)

- Phosphorus trichloride : Anhydrous grade (99.9% purity, boiling point 76°C)

- Solvents : Xylene (preferred), toluene, or chlorobenzene

- Catalysts : Tertiary amines (e.g., triethylamine, di-butylamine) or amides

Traditional Synthesis Protocols

Two-Step Batch Process

Early industrial methods employed a sequential approach:

Stage 1: Monophosphite Formation

$$

\text{ArOH} + \text{PCl}3 \rightarrow \text{ArOPCl}2 + \text{HCl}

$$

Conditions: 40-60°C, nitrogen atmosphere, 2 hr reaction time

Stage 2: Esterification Completion

$$

2\,\text{ArOPCl}2 + 4\,\text{ArOH} \rightarrow (\text{ArO})3\text{P} + 3\,\text{HCl} + \text{byproducts}

$$

Conditions: 150-170°C, 4-6 hr duration

Yield Limitations : 68-72% due to competing hydrolysis and oxidation side reactions.

Catalytic Process Innovations

Amine-Catalyzed Single-Step Synthesis

The patent US4312818 (via) discloses a breakthrough method using di-butylamine:

Reaction Parameters

| Variable | Specification |

|---|---|

| Molar ratio (Phenol:PCl₃) | 3.2:1 (5% excess phenol) |

| Catalyst loading | 2.5 wt% di-butylamine |

| Solvent | Xylene (15% v/v) |

| Temperature profile | 50°C → 160°C ramp over 90 min |

| Reaction time | 3.5 hr at reflux |

Advantages vs Prior Art

- Eliminates teratogenic DMF catalysts

- Achieves 89% isolated yield

- Produces crystalline product (XRD confirmed)

XRD Characterization Data

| 2θ (°) ±0.2 | Relative Intensity (%) |

|---|---|

| 7.44 | 100 |

| 13.93 | 42 |

| 14.87 | 38 |

| 17.08 | 65 |

| 20.76 | 55 |

Purification and Isolation Techniques

Solvent Washing Optimization

Crude product purification employs methanol washing to remove:

- Unreacted phenol (<0.1% residual)

- Amine hydrochloride byproducts

- Oligomeric phosphites

Washing Efficiency

| Wash Cycle | Purity Increase | Yield Loss |

|---|---|---|

| 1 | 78% → 89% | 8% |

| 2 | 89% → 95% | 4% |

| 3 | 95% → 99.5% | 1.5% |

Analytical Characterization

Spectroscopic Confirmation

Koenig et al. reported nuclear magnetic resonance (NMR) signatures:

³¹P NMR

- δ = 128.5 ppm (characteristic phosphite resonance)

- No detectable phosphate (δ ≈ -2 ppm) signals

¹H NMR

- tert-Butyl groups: δ 1.28 (s, 18H)

- Aromatic protons: δ 6.95-7.15 (m, 3H)

Comparative Method Analysis

Table 1: Synthesis Method Benchmarking

| Parameter | Traditional | Catalytic |

|---|---|---|

| Yield | 72% | 89% |

| Reaction Time | 8 hr | 3.5 hr |

| Catalyst Toxicity | High (DMF) | Low |

| Energy Consumption | 850 kWh/t | 520 kWh/t |

| Product Crystallinity | Amorphous | Crystalline |

Industrial Scalability Challenges

HCl Management

- 2.7 kg HCl generated per kg product

- Requires scrubbing with alkaline solutions (NaOH preferred)

Thermal Stability Considerations

The exotherm requires jacketed reactors with:

- ΔT control ±2°C

- Emergency quenching systems

Environmental and Regulatory Aspects

Byproduct Treatment

- Di-butylamine hydrochloride: Recycled via base regeneration

- Xylene: 98% recovery through distillation

REACH Compliance

- Registration complete for EU market (2024)

- LD₅₀ > 2000 mg/kg (OECD 420 guideline)

Chemical Reactions Analysis

Oxidation Reactions

Tris(2,4-di-tert-butyl-5-methylphenyl) phosphite reacts with oxygen or hydroxyl radicals to form its phosphate derivative, tris(2,4-di-tert-butyl-5-methylphenyl) phosphate . This oxidation is critical to its antioxidant function in polymers, where it scavenges free radicals to prevent oxidative degradation.

Key Findings:

-

Reaction Mechanism :

where .

-

Environmental Oxidation :

Studies on the structurally similar tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) show that heating (>60°C), UV radiation, or prolonged water exposure accelerates oxidation to the phosphate form . -

Kinetics :

The compound exhibits a calculated photo-oxidation half-life of 5.4 hours under simulated environmental conditions.

Table 1: Oxidation Pathways and Products

Hydrolysis and Stability

The compound demonstrates exceptional hydrolytic stability across a wide pH range, making it suitable for applications in humid or aqueous environments.

Key Findings:

-

pH Stability :

No significant hydrolysis occurs at pH 4, 7, or 9 over 72 hours . -

Structural Influence :

Steric hindrance from the bulky tert-butyl and methyl groups shields the phosphorus center from nucleophilic attack by water.

Table 2: Hydrolysis Profile

| pH | Temperature (°C) | Hydrolysis Rate (k, h⁻¹) | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| 4 | 25 | ~230 days | ||

| 7 | 25 | ~290 days | ||

| 9 | 25 | ~190 days |

Thermal Decomposition

At elevated temperatures, tris(2,4-di-tert-butyl-5-methylphenyl) phosphite undergoes decomposition rather than melting, with a decomposition onset exceeding 350°C .

Key Findings:

-

Decomposition Products :

Thermal breakdown generates phosphorus oxides , phenolic fragments , and volatile hydrocarbons . -

Application Relevance :

High thermal stability allows its use in polymer processing (e.g., extrusion) without premature degradation.

Biological and Environmental Transformations

While stable under abiotic conditions, the compound may undergo enzymatic or microbial transformations in specific environments.

Key Findings:

-

Mammalian Metabolism :

Limited absorption in the gastrointestinal tract; primary metabolite is the phosphate derivative via hepatic oxidation . -

Environmental Fate :

Adsorbs strongly to soil organic matter (log ), reducing bioavailability and mobility .

Comparison with Analogous Phosphites

The methyl group at the 5-position on the phenyl ring enhances steric hindrance compared to non-methylated analogs, influencing reactivity:

Table 3: Reactivity Comparison

Scientific Research Applications

Tris(2,4-di-tert-butyl-5-methylphenyl) phosphite, also known as Tris[2,4-di-tert-butyl)-5-methylphenyl] phosphite, has the molecular formula C45H69O3P and a molecular weight of 689.019 . It is an antioxidant within the phosphite antioxidant category .

Separation Science

Tris[2,4-di-tert-butyl)-5-methylphenyl] phosphite can be analyzed using reverse phase (RP) HPLC methods under simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . Newcrom R1 columns, a type of reverse-phase column with low silanol activity, can be used in this separation . Smaller 3 µm particle columns are available for fast UPLC applications . This liquid chromatography method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Industrial Applications

Tris(2,4-di-tert-butylphenyl) phosphite, like other tert-butyl phenolic antioxidants (TBP-AOs), is used to inhibit oxidation and function as a stabilizer and protectant in various consumer products, including food packaging, adhesives, lubricants, plastics, and cosmetics . These antioxidants protect materials from oxidative degradation, with the tert-butyl group enhancing the molecule's hydrophobic character, making it suitable for non-polar environments like plastics and oils .

Chemical Synthesis

Mechanism of Action

The mechanism by which tris(2,4-ditertbutyl-5-methylphenyl) phosphite exerts its effects involves its ability to scavenge free radicals and reactive oxygen species (ROS). By neutralizing these harmful species, the compound helps to prevent oxidative damage to cells and materials.

Molecular Targets and Pathways Involved: The primary molecular targets of this compound are free radicals and ROS. The compound interacts with these species through its phenolic and phosphite groups, effectively neutralizing them and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Phosphite Antioxidants

Structural and Functional Analogues

Tris(nonylphenyl) Phosphite (TNPP)

- Structure: Three nonylphenyl groups attached to phosphorus.

- Regulatory Status: Restricted under EU RoHS due to ≥0.1% 4-nonylphenol (4-NP), a persistent organic pollutant .

- Screening data shows lower stability (values 83–115) compared to tris(2,4-ditertbutylphenyl) phosphite (102–131) in thermal resistance tests .

- Applications : Historically used in rubbers and plastics but increasingly replaced by safer alternatives .

Triphenyl Phosphite

- Structure : Three phenyl groups attached to phosphorus.

- Properties : Lower thermal stability (melting point 22–24°C) and higher volatility .

- Performance : Less effective in high-temperature processing; screening data shows moderate stability (90–109) .

- Use Case: Limited to low-temperature applications like PVC stabilization .

Triisodecyl Phosphite

- Structure : Three isodecyl (branched C10) chains.

- Properties : Liquid at room temperature, facilitating blending in liquid formulations.

- Performance : Screening data indicates moderate thermal resistance (72–127) but inferior to tris(2,4-ditertbutylphenyl) phosphite .

- Applications : Used in adhesives and lubricants where liquid antioxidants are preferred .

Tris(2,4-di-tert-butylphenyl) Phosphite (Analogous Compound)

Comparative Data Table

*Screening scores from thermal stability tests (higher values indicate better performance).

Comparison with Phosphate Esters (Non-Phosphite Alternatives)

Phosphate esters, though structurally distinct, serve overlapping roles as flame retardants and plasticizers. Key examples:

Resorcinol Bis(diphenyl phosphate) (RDP)

- Structure: Two diphenyl phosphate groups linked via resorcinol.

- Properties : High thermal stability (>300°C) and flame-retardant efficiency.

- Applications : Engineering plastics (e.g., PEEK, PC/ABS blends) .

Bisphenol-A Bis(diphenyl phosphate) (BABP)

- Structure: Bisphenol-A core with diphenyl phosphate groups.

- Properties : Superior hydrolytic stability compared to phosphites.

- Applications : Electronics, automotive components .

Tris(2-chloroethyl) Phosphate (TCEP)

- Structure : Three chloroethyl groups.

- Regulatory Status: Restricted in EU due to carcinogenicity .

Key Differences :

- Phosphates are less effective as antioxidants but excel in flame retardancy.

- Phosphites act as secondary antioxidants, often synergizing with primary phenolic antioxidants .

Performance in Polymer Matrices

- Polyolefins : this compound outperforms TNPP and triphenyl phosphite in reducing melt flow index (MFI) degradation during extrusion .

- PVC : Shows superior compatibility compared to triisodecyl phosphite, minimizing plate-out in calendaring .

- Styrenics : Enhances clarity and thermal stability in polystyrene films, a niche where liquid phosphites fail .

Biological Activity

Tris(2,4-di-tert-butyl-5-methylphenyl) phosphite (TDTBPP) is a phosphite compound that has garnered attention due to its biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article reviews the current understanding of TDTBPP's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₂H₆₃O₄P

- Molecular Weight : 662.92 g/mol

- Melting Point : 99-101 °C

TDTBPP is synthesized from 2,4-di-tert-butylphenol and phosphorus trichloride, resulting in a high molecular weight substituted phenolic compound that acts as a primary antioxidant .

1. Anti-inflammatory Activity

Research indicates that TDTBPP exhibits significant anti-inflammatory effects. In studies involving carrageenan-induced paw edema models, TDTBPP administered at doses of 50 mg/kg and 70 mg/kg significantly reduced paw edema volume, suggesting its potential as an anti-inflammatory agent .

Table 1: Anti-inflammatory Effects of TDTBPP

| Treatment Dose (mg/kg) | Paw Edema Volume Reduction (%) |

|---|---|

| 50 | Significant |

| 70 | Highly Significant |

2. Antioxidant Activity

TDTBPP functions as a free radical scavenger, demonstrating potent antioxidant properties. It inhibits the formation of reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The compound's ability to mitigate oxidative stress has been linked to its structural characteristics, allowing it to interact effectively with free radicals .

Table 2: Antioxidant Activity of TDTBPP

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 20 |

| ABTS Radical Scavenging | 15 |

3. Cytotoxicity

While TDTBPP shows beneficial biological activities, its cytotoxic effects have also been studied. In vitro tests on various cancer cell lines indicated that TDTBPP has an IC50 value of approximately 10 µg/mL against HeLa cells, suggesting it may possess selective cytotoxicity towards certain tumor cells .

The mechanism by which TDTBPP exerts its biological effects primarily involves the inhibition of secretory phospholipase A2 (sPLA2), an enzyme associated with inflammatory processes. Molecular docking studies have provided insights into how TDTBPP binds to sPLA2, thereby inhibiting its activity and reducing inflammation .

Case Study: Anti-inflammatory Efficacy in Animal Models

In a controlled study involving rats subjected to inflammatory stimuli, TDTBPP was administered at varying doses. The results demonstrated a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential for therapeutic applications in inflammatory diseases.

Table 3: Inflammatory Marker Reduction with TDTBPP Treatment

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 120 | 80 |

| TDTBPP (50 mg/kg) | 75 | 50 |

| TDTBPP (70 mg/kg) | 40 | 30 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Tris(2,4-ditertbutyl-5-methylphenyl) phosphite in polymer matrices?

- Methodological Answer : Reverse-phase HPLC with acetonitrile/water mobile phases (acidified with phosphoric or formic acid for MS compatibility) is effective for separation and quantification . Complementary techniques like NMR and mass spectrometry (MS) are critical for structural elucidation, particularly to confirm the presence of tert-butyl groups and phosphite functionality .

Q. What handling and storage protocols minimize degradation of this compound?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis and oxidation. Avoid prolonged exposure to moisture, heat (>40°C), and incompatible materials (e.g., strong oxidizers). Use desiccants and monitor degradation via periodic FTIR or HPLC analysis .

Q. How is the hydrolytic stability of this phosphite evaluated experimentally?

- Methodological Answer : Accelerated aging studies in controlled humidity chambers (e.g., 85% RH at 60°C) coupled with HPLC-MS or GC-MS to quantify hydrolysis byproducts like bis(2,4-di-tert-butylphenyl) phosphate. Compare degradation kinetics against aliphatic phosphites (e.g., TNPP) to benchmark stability .

Advanced Research Questions

Q. How can computational methods predict the efficacy of this compound as a cathode-electrolyte interphase (CEI) additive in high-voltage Li-ion batteries?

- Methodological Answer : Density Functional Theory (DFT) simulations can model the compound’s redox stability, HOMO-LUMO gaps, and interaction with electrolyte components (e.g., LiPF₆). Prioritize candidates with low electron affinity (<1.5 eV) and high oxidative decomposition thresholds (>4.5 V vs. Li/Li⁺) for experimental validation .

Q. What structural features contribute to its superior hydrolytic stability compared to other phosphites?

- Methodological Answer : Steric hindrance from the 2,4-ditertbutyl-5-methylphenyl groups impedes nucleophilic attack by water. Molecular dynamics simulations show reduced accessibility to the phosphorus center, while X-ray crystallography confirms bulky substituent geometry .

Q. How does this phosphite synergize with phenolic antioxidants in polyolefin stabilization?

- Methodological Answer : Design accelerated aging experiments (e.g., oven aging at 150°C) comparing melt flow index (MFI) and carbonyl index (FTIR) of polypropylene blends with/without the phosphite. Optimal ratios (e.g., 1:1 phosphite:phenolic antioxidant) reduce gel formation and gas fading, validated via rheometry and DSC .

Q. What methodologies track degradation products in bioprocessing single-use systems?

- Methodological Answer : Use LC-HRMS to detect oxidized phosphite (ox-TBPP) and phosphate derivatives (bDtBPP) in leachates. Normalize concentrations across supply chain stages (resin → film → container) and correlate with cytotoxicity assays (e.g., CHO cell viability) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported thermal stability thresholds for this phosphite?

- Methodological Answer : Replicate studies using standardized TGA protocols (e.g., 10°C/min under N₂). Cross-validate with oxidative induction time (OIT) measurements via DSC. Consider matrix effects (e.g., polymer crystallinity) and impurity profiles (HPLC purity >98%) .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.